9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Description

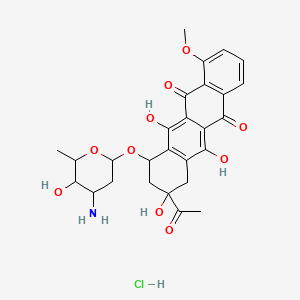

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride is a hydrochloride salt form of a complex anthracycline derivative. Its IUPAC name reflects its tetracyclic quinone core, substituted with acetyl, amino sugar (oxan-2-yl), and hydroxyl/methoxy groups. Key identifiers include:

- Molecular Formula: C₂₇H₃₀ClNO₁₁ (based on PubChem CID 443939) .

- Molecular Weight: ~580.0 g/mol (calculated from formula).

- CAS Registry Number: 25316-40-9 (as doxorubicin hydrochloride) .

- Proprietary Name: Known clinically as doxorubicin hydrochloride (brand name Cerubidin®), it is a potent chemotherapeutic agent used against leukemias, lymphomas, and solid tumors .

The compound’s mechanism involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to apoptosis .

Properties

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGHGUXZJWAIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10.HCl, C27H30ClNO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10981290 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23541-50-6, 67463-64-3, 72402-72-3, 70629-85-5, 76793-43-6, 63950-07-2 | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NSC312627 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC309694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC302648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC275272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC249334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daunorubicin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

370 to 374 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Biological Activity

The compound 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride is commonly known as idarubicin , a derivative of doxorubicin. This anthracycline antibiotic exhibits significant biological activity primarily in cancer treatment. Below is a detailed exploration of its mechanisms of action, pharmacological properties, and clinical applications.

Idarubicin functions through several mechanisms that contribute to its anticancer properties:

- DNA Intercalation : Idarubicin intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication. This interaction stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved for replication .

- Topoisomerase II Inhibition : By inhibiting topoisomerase II, idarubicin prevents the relaxation of supercoiled DNA, which is essential for transcription and replication processes .

- Reactive Oxygen Species Generation : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular apoptosis .

Pharmacological Properties

Idarubicin's pharmacological profile is characterized by its potent cytotoxic effects against various cancer cell lines. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C26H27NO9 |

| Molecular Weight | 465.49 g/mol |

| CAS Number | 57852-57-0 |

| Hydrogen Bond Donors | 5 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 176.6 Ų |

These properties contribute to its effectiveness as an anticancer agent while also highlighting potential toxicity concerns.

Clinical Applications

Idarubicin is primarily used in the treatment of hematological malignancies, including:

- Acute Myeloid Leukemia (AML) : Idarubicin is often part of induction therapy regimens due to its ability to induce remission in patients with AML .

- Acute Lymphoblastic Leukemia (ALL) : It has shown efficacy in combination therapies for ALL .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of idarubicin:

- Efficacy in AML : A study demonstrated that idarubicin combined with cytarabine improved remission rates in older adults with AML compared to standard regimens .

- Toxicity Profile : Research indicates that while idarubicin is effective, it carries risks of cardiotoxicity and myelosuppression similar to other anthracyclines. Monitoring cardiac function during treatment is essential .

- Combination Therapies : Idarubicin has been successfully used in combination with other agents such as cytarabine and etoposide in various clinical trials, enhancing overall survival rates in patients with aggressive leukemias .

Scientific Research Applications

Oncology

The primary application of this compound is as an antineoplastic agent in cancer therapy. It is particularly effective against various types of cancers due to its ability to inhibit DNA replication and repair mechanisms:

- Mechanism of Action : The compound intercalates into DNA strands, interfering with topoisomerase II activity, which is crucial for DNA replication. This leads to cell cycle arrest and apoptosis in malignant cells.

Pharmaceutical Development

Due to its unique structural features, the compound is explored for the development of new pharmaceuticals. Its modifications can lead to derivatives with enhanced efficacy or reduced toxicity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Doxorubicin | Anthracycline | Known for cardiotoxicity; widely used in chemotherapy |

| Daunorubicin | Anthracycline | Effective in leukemia treatment; different side effects |

| Epirubicin | Anthracycline | Less cardiotoxic; used primarily for breast cancer |

Biological Interaction Studies

Research indicates that this compound interacts significantly with various biomolecules, making it valuable for studying biological processes:

- DNA Interactions : Investigated for its binding affinity and specificity toward DNA.

- Protein Interactions : Explored for potential effects on protein synthesis and function.

Antimicrobial Applications

Emerging studies suggest potential applications in antimicrobial treatments due to its structural similarities with other known antibiotics. Further research is needed to explore these properties comprehensively.

Chemical Reactions

The compound undergoes various chemical reactions that are significant for modifying its properties:

| Reaction Type | Description |

|---|---|

| Oxidation | Can form quinone derivatives |

| Reduction | Can lead to dihydro derivatives |

| Substitution | Nucleophilic substitution can modify functional groups |

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- Leukemia Treatment : Clinical trials have shown promising results in using this compound as part of combination therapies for leukemia patients.

- Solid Tumors : Research indicates activity against solid tumors when used in conjunction with other chemotherapeutics.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its hydroxyl (-OH), amino (-NH₂), acetyl (-COCH₃), methoxy (-OCH₃), and quinone (dione) groups. These moieties enable diverse transformations:

2.1. Amino Group Conjugation (Prodrug Formation)

The primary amino group at the 4-position of the oxane ring participates in conjugation reactions. For example:

-

Prodrug Synthesis : Formation of 2-pyrrolinodoxorubicin (P2PDox) via reaction with 2,3-dihydropyrrole derivatives, enabling targeted delivery in anticancer therapies .

2.2. Hydroxyl Group Modifications

Multiple hydroxyl groups undergo site-specific reactions:

-

Glycosylation : The oxane ring’s hydroxyl at the 5-position reacts with glycosyl donors to form derivatives with altered pharmacokinetics .

-

Esterification : Acetylation of hydroxyl groups improves lipophilicity for blood-brain barrier penetration .

2.3. Quinone Redox Chemistry

The tetracene-5,12-dione core undergoes reversible reduction:

This redox activity is critical for DNA intercalation and free radical generation in cancer cells .

Structural Insights from Comparative Derivatives

Analysis of structurally related compounds highlights reaction trends:

Synthetic Considerations

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Anthracyclines

Key Differences and Implications:

Sugar Moiety Modifications: Doxorubicin’s 4-amino-5-hydroxy-6-methyloxan-2-yl group facilitates cellular uptake via binding to cell membrane transporters . Replacing this with a piperidinyl group (as in ) may alter pharmacokinetics and reduce efflux pump-mediated resistance.

Substituent Effects on Toxicity: Doxorubicin’s 14-hydroxyl group (absent in daunorubicin) correlates with higher ROS production and cardiotoxicity but broader anticancer efficacy . Methoxy groups (e.g., at position 4) enhance stability against enzymatic degradation .

Metabolic Pathways: Doxorubicin undergoes one-/two-electron reduction to semiquinone radicals, contributing to both efficacy (DNA damage) and toxicity (mitochondrial dysfunction) . Analogs with modified quinone structures (e.g., ) may mitigate off-target effects.

Research Findings and Clinical Relevance

Preparation Methods

Bromination at Position 9

Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) and dimethylformamide (DMF) under argon. The reaction proceeds at 50°C for 12 hours, yielding 9-bromotetracene (93% purity).

Optimized Parameters :

| Parameter | Value |

|---|---|

| NBS Equivalents | 1.1 equiv |

| Solvent | DCM:DMF (4:1 v/v) |

| Reaction Time | 12 hours |

Acetylation at Position 9

The bromine substituent is replaced with an acetyl group via nucleophilic acyl substitution. A solution of potassium acetate (KOAc) in acetone is refluxed with 9-bromotetracene for 6 hours, yielding 9-acetyltetracene.

Yield Enhancement Strategy :

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves substitution efficiency (yield: 78% vs

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of this compound?

Synthesis optimization involves a combination of Design of Experiments (DoE) and computational reaction path searches. For example, quantum chemical calculations can predict intermediates and transition states to identify optimal reaction conditions (e.g., solvent polarity, temperature, catalyst loading). Experimental validation should follow, using fractional factorial designs to isolate critical variables like pH or reaction time . Evidence from similar tetracene derivatives suggests that protecting groups for hydroxyl and amino moieties are essential to prevent side reactions during glycosylation steps .

Q. How can researchers validate the purity and structural integrity of this compound?

Use orthogonal analytical techniques:

- HPLC-UV/HRMS : Quantify impurities against a reference standard, as described in dissolution testing protocols for hydrochloride salts .

- NMR (1H, 13C, COSY, HSQC): Confirm stereochemistry at the 4-amino-5-hydroxy-6-methyloxan-2-yl moiety and acetyl group placement.

- X-ray crystallography : Resolve ambiguities in complex regiochemistry, particularly for the tetracene backbone .

Q. What strategies ensure stability during storage and experimental use?

Conduct accelerated stability studies under varying conditions (temperature, humidity, light). For hydrochloride salts, lyophilization is recommended for long-term storage. Monitor degradation via HPLC-MS, focusing on hydrolysis of the acetyl group or oxidation of hydroxyl moieties .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

Develop a LC-MS/MS method with deuterated internal standards to account for matrix effects. Validate selectivity, linearity (1–1000 ng/mL), and recovery rates (>85%) using spiked plasma samples. Cross-validate with UV spectroscopy for concentration-dependent assays .

Q. How can solubility challenges be addressed for in vitro assays?

Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. For aqueous buffers, adjust pH to 6.5–7.4 to enhance protonation of the amino group, improving solubility .

Advanced Research Questions

Q. What computational tools elucidate the compound’s reaction mechanisms in catalytic processes?

Apply density functional theory (DFT) to model reaction pathways, focusing on the oxan-2-yl group’s nucleophilic attack and acetyl transfer kinetics. Software like COMSOL Multiphysics can simulate heterogeneous catalysis scenarios, while machine learning algorithms (e.g., ICReDD’s workflow) optimize experimental parameters .

Q. How should researchers resolve contradictions in biological activity data across studies?

Perform meta-analysis using standardized assays (e.g., fixed cell viability protocols) and validate batch-to-batch consistency via HRMS. If discrepancies persist, investigate metabolite interference using hepatic microsomal models or CRISPR-edited cell lines to isolate target pathways .

Q. What in silico approaches predict degradation pathways under physiological conditions?

Use molecular dynamics simulations to assess hydrolysis susceptibility at the glycosidic bond. Pair with QSAR models to rank degradation products by toxicity. Experimental validation via forced degradation (e.g., 40°C/75% RH for 4 weeks) confirms computational predictions .

Q. How can AI enhance the design of derivatives with improved pharmacokinetics?

Train neural networks on datasets of tetracene derivatives’ logP, plasma protein binding, and clearance rates. Generative models like AlphaFold2 or GNoME can propose structural modifications (e.g., fluorination at C6) to enhance metabolic stability .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations. For target deconvolution, use thermal shift assays or CRISPR-Cas9 screens. Cross-reference with cheminformatics databases to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.